

Application Notes: Human B-1 Cell Isolation from Peripheral Blood

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Compound of Interest

Compound Name: B-1

Cat. No.: B1173423

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Introduction to Human B-1 Cells

Human **B-1** cells (**B-1**) are a distinct subset of B lymphocytes that play a crucial role in the innate immune response and tissue homeostasis.[1] Unlike conventional B-2 cells, which are part of the adaptive immune system, **B-1** cells are characterized by their ability to spontaneously secrete natural antibodies, primarily of the IgM isotype.[2][3] These antibodies are often polyreactive, recognizing common pathogen-associated carbohydrates and self-antigens, thereby providing a first line of defense against infections.[1][2] **B-1** cells are first produced in the fetus and are maintained throughout life primarily through self-renewal in the periphery.[2][4] A decline in the **B-1** cell population with age may contribute to increased disease susceptibility.[5]

Key Characteristics and Surface Markers

The definitive identification of human **B-1** cells has evolved over time. While murine **B-1a** cells are famously identified by CD5 expression, this marker is less specific in humans as it is also found on other B cell populations.[6] Extensive research has established a consensus phenotype for human **B-1** cells as CD20+CD27+CD43+CD70-.[2][3][5]

- CD20: A pan-B cell marker, preferred over CD19 for **B-1** cell identification to exclude plasmablasts which lose CD20 expression.[6]
- CD27: Traditionally a marker for memory B cells, it is also constitutively expressed on **B-1** cells.[5][6]

- CD43: A key distinguishing marker. While it can be expressed on activated conventional B cells, **B-1** cells express it constitutively.[3][6]
- CD70: **B-1** cells are characteristically negative for this activation marker, which helps distinguish them from activated naive and memory B cells that may transiently express CD43.[5][6]
- CD5: A significant portion (approximately 75%) of the CD20+CD27+CD43+ **B-1** cell population also expresses CD5.[5]

Principle of Isolation

Isolating the rare **B-1** cell population from peripheral blood requires a multi-step approach that begins with the enrichment of mononuclear cells, followed by high-parameter cell sorting.

- PBMC Isolation: The process starts with the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation. This method separates mononuclear cells (lymphocytes and monocytes) from granulocytes and red blood cells based on their density.[7][8]
- Multi-Color Immunofluorescent Staining: PBMCs are then stained with a panel of fluorescently-labeled antibodies against the key surface markers (CD20, CD27, CD43, CD70) and markers to exclude other cell types (e.g., CD3 for T cells).[6]
- Fluorescence-Activated Cell Sorting (FACS): FACS is the gold standard for isolating human **B-1** cells. It allows for the precise identification and separation of the target CD20+CD27+CD43+CD70- population based on the fluorescence of the stained cells, providing high purity of the isolated fraction.[6][9]

Quantitative Data

Table 1: Frequency of Human **B-1** Cells in Peripheral Blood

B Cell Population	Phenotype	Frequency (% of Total CD20+ B Cells)	Reference
B-1 Cells	CD20+CD27+CD43+	12.7 ± 1.6%	[5]
Naïve B Cells	CD20+CD27-CD43-	67.7 ± 2.4%	[5]
Memory B Cells	CD20+CD27+CD43-	19.6 ± 2.2%	[5]
B-1 Cells (Sub-analysis)	CD20+CD27+CD43+ CD1c-	3.27 ± 0.29%	[10]

Table 2: Key Surface Markers for Human B-1 Cell Identification

Marker	Expression on B-1 Cells	Function / Role in Identification	Reference
CD20	Positive	Pan-B cell marker; excludes late-stage plasmablasts.	[6]
CD27	Positive	Co-expressed with CD43 on B-1 cells.	[3][5]
CD43	Positive	Key marker for distinguishing B-1 from memory B cells.	[5][6]
CD70	Negative	Distinguishes B-1 cells from activated B-2 cells.	[4][5]
CD3	Negative	Exclusionary marker to remove T cells from the B cell gate.	[6]
CD5	Variable (~75% positive)	Co-expressed on a majority of B-1 cells.	[5]
sIgM	High	B-1 cells characteristically express high levels of surface IgM.	[2]

Experimental Protocols

Protocol 1: Isolation of PBMCs from Human Peripheral Blood

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.[7][11]

Materials:

- Human peripheral blood collected in EDTA or heparin tubes.
- RPMI 1640 medium.
- Ficoll-Paque™ or Lymphoprep™ density gradient medium.
- Phosphate-Buffered Saline (PBS).
- 50 mL and 15 mL conical centrifuge tubes.
- Serological pipettes.
- Centrifuge.

Methodology:

- Dilute the whole blood 1:1 with RPMI 1640 medium at room temperature.
- Carefully layer the diluted blood over the density gradient medium in a conical tube. Use a 2:1 ratio of diluted blood to density gradient medium (e.g., 20 mL of diluted blood over 10 mL of Ficoll). Avoid mixing the layers.
- Centrifuge at 1,500 x g for 20 minutes at room temperature with the centrifuge brake turned off.^[7]
- After centrifugation, four distinct layers will be visible: plasma (top), a cloudy band of PBMCs (the "buffy coat"), the density gradient medium, and a pellet of red blood cells and granulocytes (bottom).
- Carefully aspirate the upper plasma layer without disturbing the buffy coat.
- Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new 50 mL conical tube.
- Wash the collected cells by adding RPMI 1640 to bring the volume to 40-50 mL.
- Pellet the cells by centrifuging at 500 x g for 10-15 minutes at room temperature with the brake on.^[7]

- Discard the supernatant and resuspend the cell pellet in an appropriate buffer (e.g., PBS or FACS buffer) for cell counting and subsequent staining.

Protocol 2: Identification and Isolation of Human B-1 Cells by Flow Cytometry

This protocol outlines the staining and sorting of **B-1** cells from a prepared PBMC suspension. [\[6\]](#)

Materials:

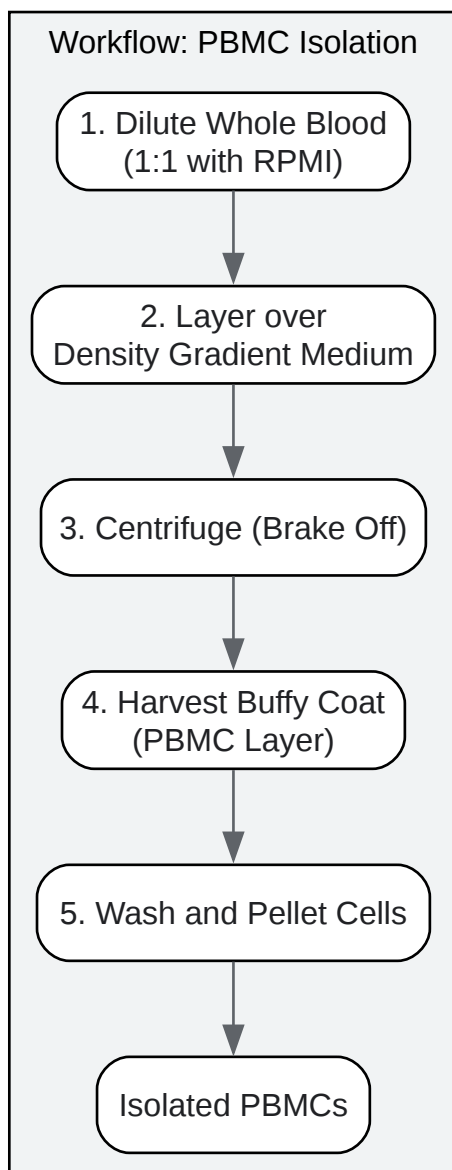
- Isolated PBMC suspension.
- FACS Buffer (PBS with 2% FBS and 1 mM EDTA).
- Fluorochrome-conjugated monoclonal antibodies:
 - Anti-human CD3 (e.g., PE) - for T cell exclusion.
 - Anti-human CD20 (e.g., V450, APC-H7).
 - Anti-human CD27 (e.g., APC).
 - Anti-human CD43 (e.g., FITC).
 - Anti-human CD70 (e.g., PE-Cy7) - optional, for confirmation.
- Viability dye (e.g., 7-AAD, Propidium Iodide).
- Flow cytometer with sorting capabilities (e.g., BD FACSaria™).
- 5 mL polystyrene round-bottom tubes for staining and collection.

Methodology:

- Count the isolated PBMCs and determine cell viability.
- Aliquot up to 10×10^6 cells per tube for staining.

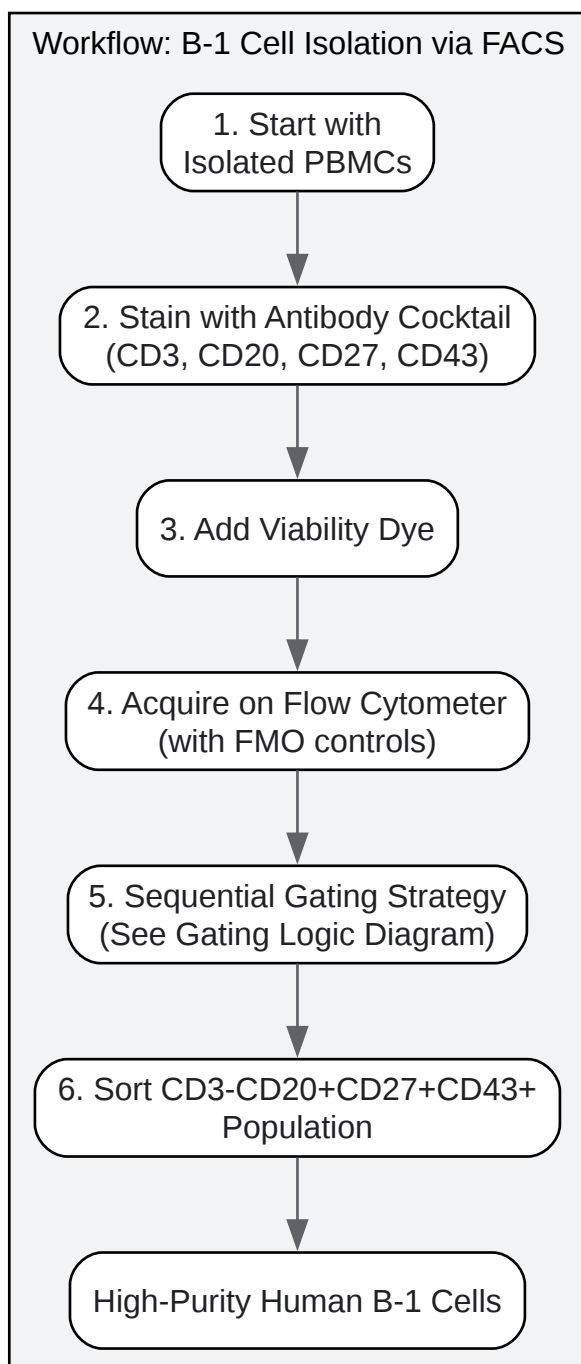
- Wash the cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
- Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated antibody cocktail (anti-CD3, CD20, CD27, CD43).
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
- Resuspend the final cell pellet in 500 µL of FACS buffer containing a viability dye.
- Set up the flow cytometer using appropriate single-stain and Fluorescence Minus One (FMO) controls to establish proper compensation and gating boundaries.[\[6\]](#)[\[12\]](#)
- Gating Strategy:
 - Gate on lymphocytes based on Forward Scatter (FSC) and Side Scatter (SSC) properties.
 - Exclude doublets using FSC-A vs. FSC-H.
 - Gate on live cells by excluding cells positive for the viability dye.
 - From the live singlet lymphocyte gate, exclude T cells by gating on the CD3-negative population.
 - From the CD3- population, identify total B cells by gating on CD20+ cells.
 - Within the CD20+ B cell gate, create a plot of CD27 vs. CD43.
 - Identify and gate the CD27+CD43+ population as **B-1** cells. The CD27+CD43- population represents memory B cells, and the CD27-CD43- population represents naïve B cells.[\[6\]](#)
- Sort the desired **B-1** cell population into a collection tube containing culture medium or appropriate buffer for downstream applications.
- After sorting, re-analyze a small fraction of the sorted cells to confirm purity.

Visualizations



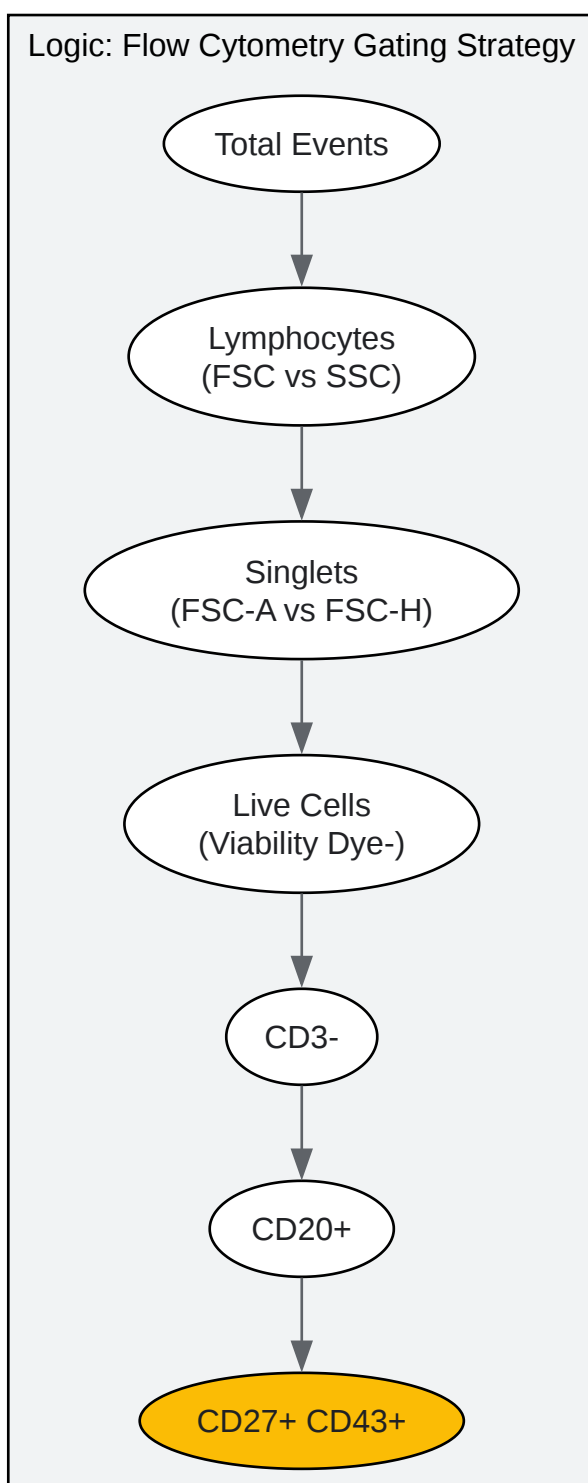
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Caption: Workflow for isolating PBMCs from whole blood.



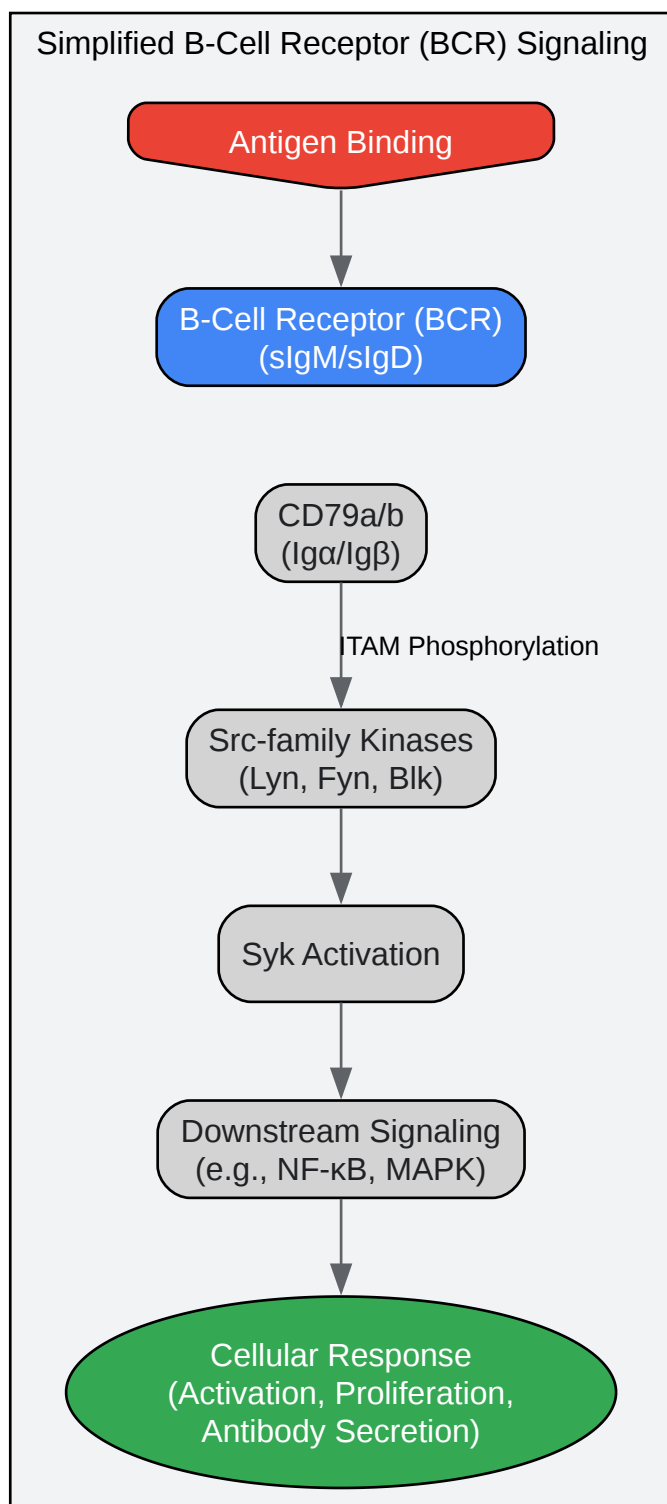
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Caption: Workflow for isolating **B-1** cells via FACS.



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Caption: Sequential gating logic for **B-1** cell identification.



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Caption: Simplified B-Cell Receptor (BCR) signaling cascade.

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